[Met5]-Enkephalin, amide TFA
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Overview
Description
[Met5]-Enkephalin, amide TFA is a synthetic peptide that mimics the structure and function of endogenous enkephalins. Enkephalins are naturally occurring peptides that act as neurotransmitters and have significant roles in modulating pain and emotion. The compound this compound is specifically designed to interact with opioid receptors in the nervous system, providing potential therapeutic benefits in pain management and neurological research .
Preparation Methods
The synthesis of [Met5]-Enkephalin, amide TFA involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product. Industrial production methods may involve large-scale SPPS with automated synthesizers to ensure high purity and yield .
Chemical Reactions Analysis
[Met5]-Enkephalin, amide TFA undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties. Common reagents used in these reactions include hydrogen peroxide for oxidation and DTT for reduction. .
Scientific Research Applications
[Met5]-Enkephalin, amide TFA has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and its effects on opioid receptors.
Medicine: Explored for its potential in pain management, particularly in conditions where traditional opioids may not be effective.
Industry: Utilized in the development of new analgesics and neuroprotective agents
Mechanism of Action
[Met5]-Enkephalin, amide TFA exerts its effects by binding to µ (mu) and δ (delta) opioid receptors in the nervous system. This binding leads to the activation of intracellular signaling pathways that result in analgesia and modulation of emotional responses. At low doses, it can stimulate the immune system, while at higher doses, it may suppress immune function. Additionally, it can inhibit the production of certain corticosteroids, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar compounds to [Met5]-Enkephalin, amide TFA include other enkephalins and synthetic peptides that target opioid receptors. These compounds include:
[Leu5]-Enkephalin: Another enkephalin with leucine at the fifth position instead of methionine.
Dynorphin: A peptide that also interacts with opioid receptors but has a different amino acid sequence.
Endorphins: Endogenous peptides with similar functions but different structures. This compound is unique due to its specific sequence and the presence of the trifluoroacetate (TFA) group, which can influence its stability and solubility .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O6S.C2HF3O2/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18;3-2(4,5)1(6)7/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39);(H,6,7)/t20-,21-,22-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLKVUJHGWGFHT-SGIIKHNDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37F3N6O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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